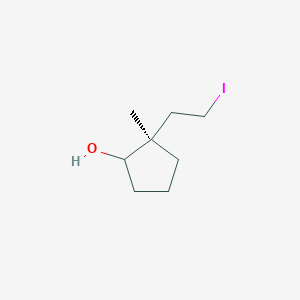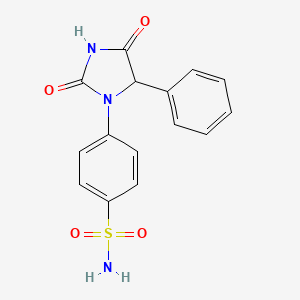
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an imidazolidinone ring with a sulfonamide group, making it a valuable molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the target compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the imidazolidinone ring, while substitution reactions can introduce various functional groups to the sulfonamide moiety .
Scientific Research Applications
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes such as carbonic anhydrase, while the imidazolidinone ring can interact with various proteins and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound shares a similar sulfonamide group but has a different ring structure.
2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid: This compound has a similar imidazolidinone ring but differs in its additional functional groups.
Uniqueness
4-(2,4-Dioxo-5-phenylimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its combination of an imidazolidinone ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
827622-78-6 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-(2,4-dioxo-5-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c16-23(21,22)12-8-6-11(7-9-12)18-13(14(19)17-15(18)20)10-4-2-1-3-5-10/h1-9,13H,(H2,16,21,22)(H,17,19,20) |
InChI Key |
DKPNSVDUCHWSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
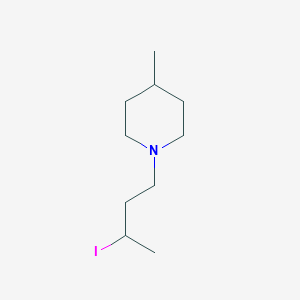

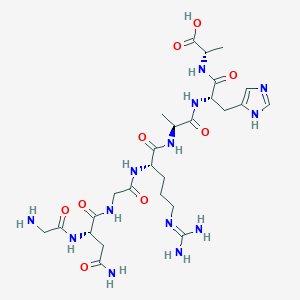

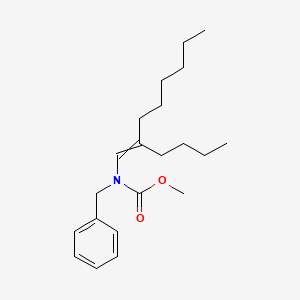
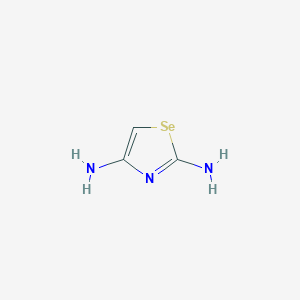

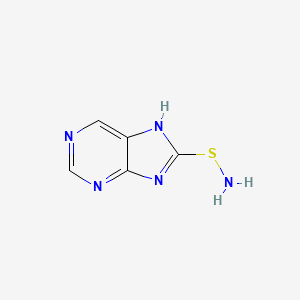
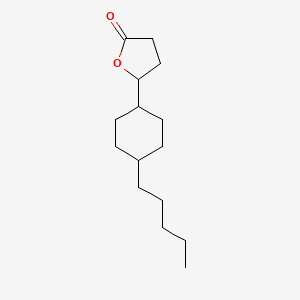
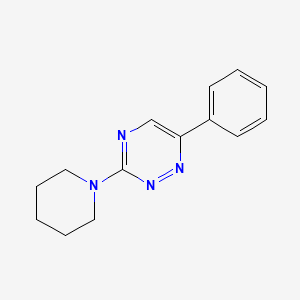
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
